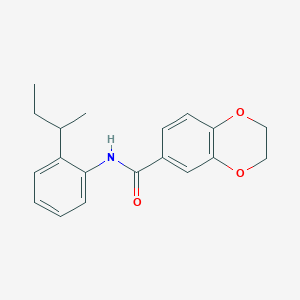![molecular formula C14H15NO4 B4400325 N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide
Descripción general
Descripción
N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide, also known as FMA, is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide is not fully understood, but it has been suggested to work through various pathways including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the levels of inflammatory cytokines such as TNF-α and IL-6, increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase, and inducing apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide in lab experiments is its unique chemical structure, which allows for the exploration of various biological pathways. However, one limitation is the lack of information on its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide, including further exploration of its potential use as an anti-inflammatory, antioxidant, and antitumor agent. Additionally, more research is needed to determine its potential use in treating neurodegenerative diseases and to investigate its potential side effects and toxicity. The development of more efficient synthesis methods and the exploration of this compound derivatives may also be of interest.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide has been studied for its potential use in various scientific research applications, including as a potential anti-inflammatory agent, antioxidant, and antitumor agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-11-3-1-4-12(7-11)19-10-14(17)15-8-13-5-2-6-18-13/h1-7,16H,8-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPEPZCYDZICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4400259.png)
![2-(2-chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4400267.png)
![2-[3-(dimethylamino)propoxy]benzonitrile hydrochloride](/img/structure/B4400281.png)

![N'-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400298.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4400309.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4400316.png)
![1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4400333.png)
![4-methyl-1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400335.png)
![4-chloro-N,N-bis[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
![4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4400348.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400364.png)